2-(2-Fluorophenyl)ethanimidamide
Description
2-(2-Fluorophenyl)ethanimidamide is an amidine derivative characterized by a fluorinated aromatic ring attached to an ethanimidamide backbone. Its hydrochloride salt form (CAS: 860815-04-9) is commonly utilized in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules . The fluorine substituent at the ortho position of the phenyl ring enhances electronegativity and may influence binding interactions in biological systems. While direct pharmacological data for this compound is sparse in the provided evidence, its structural analogs have demonstrated significant biological activities, such as antiplasmodial properties .
Properties
IUPAC Name |
2-(2-fluorophenyl)ethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H3,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZYSVVUFUNMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physico-Chemical Comparisons
The table below summarizes key structural features and properties of 2-(2-Fluorophenyl)ethanimidamide and three analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents/Features |
|---|---|---|---|---|
| This compound hydrochloride | 860815-04-9 | C8H9ClFN3 | 201.63 | Ortho-fluorophenyl, amidine hydrochloride |
| N′-Hydroxy-2-(4-nitrophenyl)ethanimidamide | - | C8H8N4O3 | 224.17 | Para-nitrophenyl, hydroxylamine substituents |
| 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide HCl | 1803596-01-1 | C10H14ClN3 | 211.69 | Indolyl ring, bicyclic structure |
| 2-(4-Methyl-1,4-diazepan-1-yl)ethanimidamide | - | C8H18N4 | 170.25 | Diazepane ring, methyl substitution |
Key Observations :
- Electron-Withdrawing Groups: The fluorophenyl and nitrophenyl derivatives (first and second compounds) exhibit strong electron-withdrawing effects, which may enhance stability and reactivity in nucleophilic environments.
- Aromatic vs. Heterocyclic Systems: The indolyl analog (third compound) introduces a bicyclic aromatic system, which could improve π-π stacking interactions in biological targets compared to the monocyclic fluorophenyl group .
- Flexibility and Basicity : The diazepane-containing compound (fourth entry) features a seven-membered ring with a methyl group, offering greater conformational flexibility and altered basicity compared to rigid aromatic systems .
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